1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- 1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18984755
InChI: InChI=1S/C15H24IN3OSi/c1-5-17-13-6-7-18-15-14(13)12(16)10-19(15)11-20-8-9-21(2,3)4/h6-7,10H,5,8-9,11H2,1-4H3,(H,17,18)
SMILES:
Molecular Formula: C15H24IN3OSi
Molecular Weight: 417.36 g/mol

1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-

CAS No.:

Cat. No.: VC18984755

Molecular Formula: C15H24IN3OSi

Molecular Weight: 417.36 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- -

Specification

Molecular Formula C15H24IN3OSi
Molecular Weight 417.36 g/mol
IUPAC Name N-ethyl-3-iodo-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridin-4-amine
Standard InChI InChI=1S/C15H24IN3OSi/c1-5-17-13-6-7-18-15-14(13)12(16)10-19(15)11-20-8-9-21(2,3)4/h6-7,10H,5,8-9,11H2,1-4H3,(H,17,18)
Standard InChI Key KHAPZODXQUYTJX-UHFFFAOYSA-N
Canonical SMILES CCNC1=C2C(=CN(C2=NC=C1)COCC[Si](C)(C)C)I

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a 1H-pyrrolo[2,3-b]pyridine system, a bicyclic framework merging pyrrole and pyridine rings. Key modifications include:

  • N-ethyl substitution at the 4-amine position, introducing steric and electronic effects that modulate interactions with biological targets.

  • 3-iodo substituent, providing a handle for further functionalization via cross-coupling reactions.

  • SEM group at the 1-position, a bulky protecting moiety that enhances solubility and stabilizes the amine during synthetic transformations .

The SEM group’s structure—(2-(trimethylsilyl)ethoxy)methyl—imparts lipophilicity, facilitating purification and intermediate stability .

Physicochemical Characteristics

While direct experimental data for this specific derivative is limited, inferences from analogous compounds suggest:

PropertyEstimated ValueBasis of Estimation
Molecular Weight~417.36 g/molCalculated from substituents
SolubilityLow in aqueous mediaSEM group’s hydrophobicity
StabilitySensitive to acidic conditionsSEM deprotection under acid

Iodine’s presence introduces a heavy atom effect, potentially influencing crystallinity and spectroscopic properties.

Synthetic Strategies

Key Synthetic Routes

The synthesis of this compound likely follows a multi-step sequence leveraging modern cross-coupling and protection/deprotection chemistry:

  • Core Formation: Construction of the pyrrolo[2,3-b]pyridine skeleton via cyclization of appropriately substituted precursors. For example, aminopyrazole derivatives may react with α,β-unsaturated carbonyl compounds to form the bicyclic system .

  • Iodination: Electrophilic iodination at the 3-position using iodine or N-iodosuccinimide under controlled conditions .

  • SEM Protection: Introduction of the SEM group at the 1-position via alkylation with SEM-Cl (chloromethyl trimethylsilylethyl ether) in the presence of a base .

  • N-Ethylation: Alkylation of the 4-amine with ethyl iodide or via reductive amination using ethylating agents .

Challenges and Optimizations

  • Chemoselectivity: Ensuring iodination occurs exclusively at the 3-position requires careful control of reaction conditions. Pd-catalyzed methods, such as those employing Pd(OAc)₂, have demonstrated selectivity for C-2 and C-4 positions in related systems, but iodination at C-3 may necessitate alternative electrophilic conditions .

  • SEM Deprotection: Removal of the SEM group under acidic conditions (e.g., HCl in dioxane) risks side reactions, including formaldehyde release leading to tricyclic byproducts .

Comparative Analysis with Related Compounds

CompoundStructural FeaturesBiological ActivityReference
2-Aryl-pyrrolo[2,3-b]pyridin-4-amineAryl group at C-2CSF1R inhibition (IC₅₀ = 105 nM)
1H-Pyrrolo[3,2-c]pyridineAlternative ring fusionAnticancer (cell cycle arrest)
SEM-Protected AnalogsSEM at N-1Enhanced synthetic stability

Future Directions and Applications

Therapeutic Development

  • Oncology: Exploiting kinase inhibitory profiles for targeted therapies in breast cancer or glioblastoma.

  • Proteolysis-Targeting Chimeras (PROTACs): Utilizing the iodine substituent for conjugation to E3 ligase ligands.

Synthetic Chemistry

  • Diversification: Leveraging the 3-iodo position for Pd-catalyzed cross-couplings to introduce biaryl or heterobiaryl motifs.

  • SEM Alternatives: Investigating less labile protecting groups to streamline deprotection steps.

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